(2-丁氧基-4-氟苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

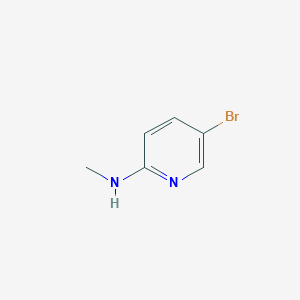

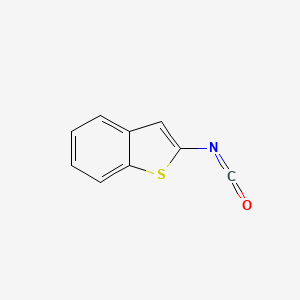

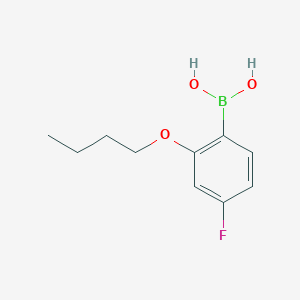

(2-Butoxy-4-fluorophenyl)boronic acid is a boronic acid derivative characterized by the presence of a butoxy and a fluorine substituent on the phenyl ring. While the provided papers do not directly discuss this specific compound, they offer insights into the behavior of similar boronic acid compounds, which can be extrapolated to understand the properties and reactivity of (2-Butoxy-4-fluorophenyl)boronic acid.

Synthesis Analysis

Boronic acids, such as the ones discussed in the provided papers, are typically synthesized through reactions involving organoboranes or via direct borylation of aromatic compounds. The ortho-substituents on phenylboronic acids have been shown to influence the reactivity and stability of these compounds during synthesis and catalytic applications . Although the synthesis of (2-Butoxy-4-fluorophenyl)boronic acid is not explicitly detailed, it is likely that similar synthetic strategies and considerations would apply.

Molecular Structure Analysis

The molecular structure of boronic acids is significantly influenced by substituents on the aromatic ring. For instance, fluorination has been shown to affect the acidity and structural behavior of boronic acids, as demonstrated by the study of fluorinated 1,2-phenylenediboronic acids . The presence of fluorine can stabilize certain structures and influence the equilibrium between different forms. This suggests that the fluorine atom in (2-Butoxy-4-fluorophenyl)boronic acid would similarly impact its molecular structure and stability.

Chemical Reactions Analysis

Boronic acids are known for their ability to form reversible covalent bonds with diols and similar substrates, which is a key feature in their application in various chemical reactions. The ortho-substituent on phenylboronic acids, such as the trifluoromethyl group discussed in one of the papers, can prevent the coordination of amines to the boron atom, thus accelerating amidation reactions . This implies that the butoxy and fluorine substituents on (2-Butoxy-4-fluorophenyl)boronic acid could similarly influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are greatly affected by their substituents. The papers indicate that fluorinated boronic acids can exhibit unique behaviors, such as strong intermolecular hydrogen bonding and the formation of oxonium species under certain conditions . Additionally, boronic acids are highlighted as versatile building blocks for creating complex molecular nanostructures and polymeric materials, showcasing their ability to participate in reversible condensation reactions . These properties are likely to be relevant to (2-Butoxy-4-fluorophenyl)boronic acid, affecting its solubility, acidity, and potential for forming polymers or other complex structures.

科学研究应用

合成和晶体结构:像(2-丁氧基-4-氟苯基)硼酸这样的硼酸在合成化学中具有重要意义。它们已被用于Suzuki偶联反应、氨基酸的不对称合成以及有机合成中作为试剂。它们的结构分析,包括X射线衍射,有助于理解它们的性质和应用(Das et al., 2003)。

氟代硼酸化合物的性质:像(2-丁氧基-4-氟苯基)硼酸中氟原子的电子吸引性影响其性质,如酸度、水解稳定性和光谱特性。这些性质对有机合成和生物系统中的应用至关重要(Gozdalik et al., 2017)。

传感应用:硼酸由于能够与二醇和路易斯碱发生相互作用,因此在传感应用中被广泛使用,使其在检测葡萄糖和其他糖类等物质方面非常有用。这在生物标记和治疗开发中具有相关性(Lacina et al., 2014)。

结构-反应关系:了解硼酸与二醇的结合亲和力对其在生物材料中的应用至关重要。研究重点是结构和溶液pH如何影响它们的反应性,为它们在传感和材料化学中的使用提供指导(Brooks等,2018)。

荧光化学传感器的开发:硼酸在开发用于生物活性物质如碳水化合物、多巴胺和离子的荧光化学传感器方面至关重要。了解它们的荧光性质和机制对于开发新的探针至关重要(Huang et al., 2012)。

医学和生物应用:硼酸化合物在医学应用中显示出潜力,例如用于治疗疾病和作为药物候选物。例如,它们对抗SARS-CoV-2的有效性已经得到调查,突显了它们在抗病毒疗法中的潜力(Ataseven et al., 2021)。

安全和危害

未来方向

The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including “(2-Butoxy-4-fluorophenyl)boronic acid”, could have promising applications in the design of new functional materials.

作用机制

Target of Action

Boronic acids and their derivatives are generally known for their role in the suzuki-miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

In the context of the suzuki-miyaura coupling reaction, boronic acids participate in two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki-miyaura coupling, the reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

In the context of suzuki-miyaura coupling, the compound would contribute to the formation of carbon-carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Butoxy-4-fluorophenylboronic acid . For instance, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability . Additionally, dust formation should be avoided, and personal protective equipment should be used when handling the compound .

属性

IUPAC Name |

(2-butoxy-4-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWSVNYQYXGJJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)OCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584283 |

Source

|

| Record name | (2-Butoxy-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480438-61-7 |

Source

|

| Record name | (2-Butoxy-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)